![molecular formula C11H16O4 B14516554 Bicyclo[3.2.2]nonane-6,6-dicarboxylic acid CAS No. 62821-19-6](/img/structure/B14516554.png)
Bicyclo[3.2.2]nonane-6,6-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[322]nonane-6,6-dicarboxylic acid is an organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[32
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.2]nonane-6,6-dicarboxylic acid typically involves the Diels-Alder reaction of 1,3-cycloheptadiene with suitable dienophiles . This reaction forms bicyclo[3.2.2]non-8-ene 6,7-dicarboxylic anhydride, which is then catalytically reduced and hydrolyzed to yield the desired dicarboxylic acid . The reaction conditions often include the use of catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.2.2]nonane-6,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dicarboxylic acid to alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Bicyclo[3.2.2]nonane-6,6-dicarboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of bicyclo[3.2.2]nonane-6,6-dicarboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with different ring sizes and properties.
Bicyclo[2.2.2]octane: Another related compound with a different ring system and chemical behavior.
Uniqueness
Bicyclo[3.2.2]nonane-6,6-dicarboxylic acid is unique due to its specific ring structure and the presence of two carboxylic acid groups.
Propriétés
Numéro CAS |
62821-19-6 |
|---|---|
Formule moléculaire |
C11H16O4 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
bicyclo[3.2.2]nonane-6,6-dicarboxylic acid |
InChI |
InChI=1S/C11H16O4/c12-9(13)11(10(14)15)6-7-2-1-3-8(11)5-4-7/h7-8H,1-6H2,(H,12,13)(H,14,15) |
Clé InChI |
BIKVBDHGBDPJPO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC(C1)C(C2)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


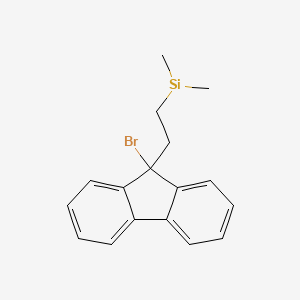
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)
![3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl-](/img/structure/B14516489.png)
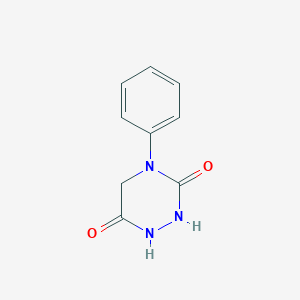
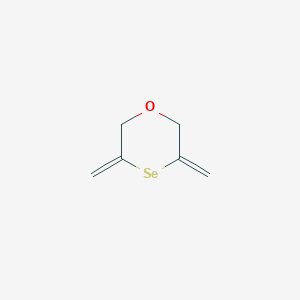
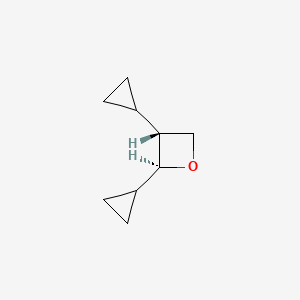
methanone](/img/structure/B14516511.png)

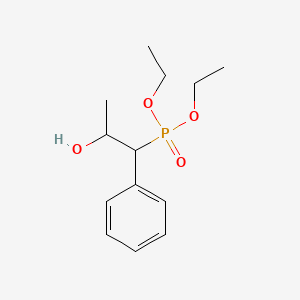
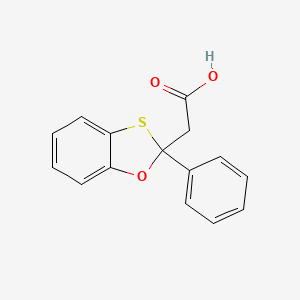


![7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14516545.png)

